4,6-Diamino-5,5-diethylpyrimidin-2-one

Description

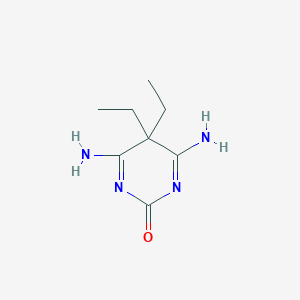

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4,6-diamino-5,5-diethylpyrimidin-2-one |

InChI |

InChI=1S/C8H14N4O/c1-3-8(4-2)5(9)11-7(13)12-6(8)10/h3-4H2,1-2H3,(H4,9,10,11,12,13) |

InChI Key |

WKPFJXMUHPLZKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=NC(=O)N=C1N)N)CC |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Techniques for 4,6 Diamino 5,5 Diethylpyrimidin 2 One

Spectroscopic Methodologies for Structural Confirmation and Analysis

Spectroscopy is fundamental to the characterization of 4,6-Diamino-5,5-diethylpyrimidin-2-one, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of the atoms in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals corresponding to the ethyl and amino protons. The two ethyl groups are equivalent and would produce a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling. The protons of the two primary amine (-NH₂) groups and the secondary amide (-NH-) group would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this molecule is expected to display five unique signals: one for the carbonyl carbon (C2), one for the two equivalent carbons bearing the amino groups (C4/C6), one for the quaternary sp³-hybridized carbon (C5), and two signals for the ethyl group carbons (-CH₂ and -CH₃). The chemical shifts of these carbons are indicative of their hybridization and bonding environment.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlation peaks between the coupled methylene and methyl protons of the ethyl groups, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom, providing definitive proof of the structure.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | -CH₃ (ethyl) | ~ 0.8 - 1.0 | Triplet |

| -CH₂ (ethyl) | ~ 1.8 - 2.0 | Quartet | |

| -NH₂ | ~ 5.0 - 6.5 | Broad Singlet | |

| -NH- | ~ 7.0 - 8.0 | Broad Singlet | |

| ¹³C NMR | -CH₃ (ethyl) | ~ 8 - 12 | |

| -CH₂ (ethyl) | ~ 30 - 35 | ||

| C5 | ~ 55 - 60 | ||

| C4 / C6 | ~ 150 - 155 | ||

| C2 (C=O) | ~ 165 - 170 |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (molecular formula C₈H₁₆N₄O), the low-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its nominal mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula. mdpi.com The exact mass can be calculated and compared to the experimentally determined value, typically with a precision of a few parts per million (ppm), leaving no ambiguity as to the elemental composition. Fragmentation patterns observed in the mass spectrum can also support the proposed structure, often showing the loss of an ethyl radical (M-29) as a primary fragmentation step.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₈H₁₆N₄O |

| Calculated Exact Mass | 184.1324 g/mol |

| Major Fragment (m/z) | 155.1008 (Loss of C₂H₅) |

IR Spectroscopy: Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. Strong, broad bands in the range of 3100-3500 cm⁻¹ would correspond to the N-H stretching vibrations of the primary amino and secondary amide groups. A strong, sharp absorption band around 1650-1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the amide group (pyrimidinone ring). Other significant bands would include C-H stretching vibrations from the ethyl groups below 3000 cm⁻¹ and C-N stretching vibrations in the 1200-1350 cm⁻¹ region. mdpi.com

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Amine/Amide) | Stretching | 3100 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Amide) | Stretching | 1650 - 1700 |

| C=N / C=C | Stretching | 1550 - 1650 |

| C-N | Stretching | 1200 - 1350 |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The diaminopyrimidine chromophore is expected to show absorption maxima (λₘₐₓ) in the UV region, typically between 200 and 400 nm, corresponding to π→π* and n→π* electronic transitions.

Diffraction Techniques for Crystalline Structure Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide definitive data on bond lengths, bond angles, and torsional angles. acs.org This technique would confirm the non-planar nature of the dihydropyrimidine (B8664642) ring and establish the conformation of the diethyl groups at the C5 position.

Crucially, this analysis would also reveal the supramolecular architecture, detailing the intermolecular hydrogen bonding network. It is expected that the amino groups and the carbonyl oxygen would act as hydrogen bond donors and acceptors, respectively, leading to a highly organized crystal packing arrangement that stabilizes the solid-state structure. researchgate.net Powder X-ray diffraction (PXRD) could be used to analyze the bulk material, confirm its crystalline phase, and assess its purity.

Table 4: Plausible Crystallographic Parameters for a Pyrimidine (B1678525) Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=8.5, b=10.2, c=12.1; β=95° |

| Z | Number of molecules per unit cell. | 4 |

| Key Interactions | Dominant intermolecular forces. | N-H···O Hydrogen Bonding |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. researchgate.netelementar.com For this compound, combustion analysis would be performed to quantify the percentages of carbon (C), hydrogen (H), and nitrogen (N). contractlaboratory.commt.com The oxygen percentage is typically determined by difference. The experimentally obtained values must align closely (usually within ±0.4%) with the theoretically calculated percentages based on the molecular formula (C₈H₁₆N₄O) to verify the compound's purity and stoichiometric composition. mt.com

Table 5: Elemental Analysis Data for C₈H₁₆N₄O

| Element | Theoretical Mass % | Found (Experimental) % |

| Carbon (C) | 52.15% | 52.0 - 52.3% |

| Hydrogen (H) | 8.75% | 8.6 - 8.9% |

| Nitrogen (N) | 30.41% | 30.3 - 30.6% |

| Oxygen (O) | 8.68% | 8.5 - 8.8% |

Theoretical and Computational Investigations of 4,6 Diamino 5,5 Diethylpyrimidin 2 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4,6-Diamino-5,5-diethylpyrimidin-2-one, this process would determine the precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.

An analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The location of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO's location would highlight areas prone to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP surface indicate regions of varying electrostatic potential. Typically, red represents electron-rich, negative potential areas (attractive to electrophiles), while blue signifies electron-poor, positive potential regions (attractive to nucleophiles). Green indicates areas of neutral potential.

For this compound, an MEP map would identify the most likely sites for hydrogen bonding and other electrostatic interactions. The carbonyl oxygen and the amino groups would be expected to be regions of significant negative and positive potential, respectively.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

An NBO analysis of this compound would quantify the strength of its chemical bonds, the hybridization of its atoms, and the extent of electron delocalization. This would offer a deeper understanding of the electronic interactions between different parts of the molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds.

For this compound, these calculations would provide a theoretical vibrational spectrum that could be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

Table 2: Hypothetical Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| C=O Stretch | Data not available |

| C-N Stretch | Data not available |

Thermodynamic Property Calculations (Enthalpy, Entropy, Heat Capacity)

DFT calculations can also be used to predict various thermodynamic properties of a molecule at different temperatures. These properties include enthalpy (H), entropy (S), and heat capacity (Cv). Such calculations are valuable for understanding the stability and behavior of the molecule under different thermal conditions.

For this compound, these calculations would provide fundamental thermodynamic data that could be useful in various chemical and engineering applications.

Table 3: Hypothetical Thermodynamic Properties at Standard Conditions (298.15 K and 1 atm)

| Property | Value |

|---|---|

| Enthalpy (kcal/mol) | Data not available |

| Entropy (cal/mol·K) | Data not available |

Mechanistic Studies Through Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms that are otherwise difficult to probe experimentally. For pyrimidine (B1678525) derivatives, computational studies can map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the energies associated with them. This allows researchers to understand the step-by-step pathway of a reaction, such as tautomerization, substitution, or more complex multi-step syntheses.

For a molecule like this compound, mechanistic studies could explore various aspects, including:

Tautomerism: Investigating the relative stabilities of different tautomeric forms (e.g., keto-enol or amino-imino tautomers) and the energy barriers for their interconversion.

Reaction Pathways: Modeling the interaction of the molecule with various reactants to predict the most likely course of a chemical transformation and to understand the factors controlling regioselectivity and stereoselectivity.

Excited State Properties: Time-Dependent DFT (TD-DFT) calculations can be employed to study the molecule's behavior upon electronic excitation, which is crucial for understanding its photophysical and photochemical properties.

These computational approaches provide detailed insights into the electronic rearrangements that occur during a chemical reaction, which is fundamental to rational drug design and the development of novel synthetic methodologies.

Prediction of Chemical Reactivity and Selectivity via Quantum Chemical Descriptors

Quantum chemical descriptors, derived from the electronic structure of a molecule, are powerful tools for predicting its reactivity and the selectivity of its reactions. These descriptors are often calculated using DFT. For a molecule such as this compound, these descriptors can offer a quantitative measure of its chemical behavior.

Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: Fukui functions and the dual descriptor can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This is crucial for predicting regioselectivity in chemical reactions.

The following interactive table illustrates the kind of data that would be generated from a computational study on a pyrimidine derivative, though it is important to note that these are representative values and not specific to this compound.

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.3 | Indicates high kinetic stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Note: These values are hypothetical and for illustrative purposes only.

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large NLO responses. Computational methods are essential for the rational design and screening of potential NLO materials.

The NLO properties of a molecule like this compound can be predicted by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. A large first-order hyperpolarizability is a key indicator of a strong second-order NLO response.

Computational studies on similar pyrimidine-based "push-pull" systems, where electron-donating and electron-accepting groups are attached to a π-conjugated core, have shown that such architectures can lead to significant NLO properties. The amino groups in this compound can act as electron donors, and the pyrimidinone ring itself can be part of the π-system.

A hypothetical data table for the calculated NLO properties of a pyrimidine derivative is presented below. These values are typically compared to a standard NLO material like urea (B33335) for benchmarking.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 4.5 |

| Linear Polarizability (α) | 150 |

| First-Order Hyperpolarizability (β) | 800 |

Note: These values are hypothetical and for illustrative purposes only.

The theoretical assessment of NLO properties allows for the pre-screening of candidate molecules, guiding synthetic efforts toward the most promising materials for advanced optical applications.

Chemical Reactivity and Derivatization Strategies for 4,6 Diamino 5,5 Diethylpyrimidin 2 One

Functionalization at Amino Positions (C4, C6) and Ring Nitrogen Atoms

The C4 and C6 amino groups are the most accessible sites for derivatization, behaving as typical nucleophiles. They can readily react with a variety of electrophiles to form a diverse range of derivatives. Common reactions include acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and sulfonylation with sulfonyl chlorides. These reactions allow for the introduction of a wide array of functional groups, enabling the modulation of the compound's physicochemical properties.

The ring nitrogen atoms (N1 and N3) possess lone pairs of electrons, but their reactivity is tempered by their involvement in the aromatic pyrimidine (B1678525) system and the lactam functionality. While direct alkylation or acylation at these positions is possible, it typically requires more forcing conditions or the use of specific reagents compared to the exocyclic amino groups. The N3 nitrogen is part of an amide-like system, reducing its nucleophilicity, while the N1 nitrogen's reactivity is also influenced by the adjacent carbonyl group.

Table 1: Potential Functionalization Reactions at Amino Groups

| Reaction Type | Reagent Example | Functional Group Introduced | Potential Product Structure |

|---|---|---|---|

| Acylation | Acetyl Chloride | Acetyl | 4-Acetamido-6-amino-5,5-diethylpyrimidin-2-one |

| Sulfonylation | p-Toluenesulfonyl chloride | Tosyl | 4-Amino-5,5-diethyl-6-(tosylamino)pyrimidin-2-one |

| Schiff Base Formation | Benzaldehyde | Benzylideneamino | 4-Amino-6-(benzylideneamino)-5,5-diethylpyrimidin-2-one |

Modifications of the Pyrimidinone Ring System at C5 Position

A defining structural feature of 4,6-Diamino-5,5-diethylpyrimidin-2-one is the quaternary carbon at the C5 position. This sp³-hybridized carbon is substituted with two ethyl groups, rendering it sterically hindered and devoid of any hydrogen atoms. Consequently, this position is not susceptible to conventional substitution or functionalization reactions that are common for pyrimidines with a C5-H bond. nih.govresearchgate.net

Direct alkylation or acylation at the C5 position is not feasible due to the absence of a replaceable hydrogen atom. Unlike pyrimidines that can be deprotonated at C5 to form a nucleophilic carbanion, the 5,5-diethyl structure precludes such reactivity. Any reaction seeking to modify the C5 position would necessitate harsh conditions leading to the cleavage of the C-C bonds of the ethyl groups or the pyrimidine ring itself.

Similarly, standard nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS) reactions are not applicable to the C5 position of this molecule. masterorganicchemistry.com SNAr reactions require a leaving group on an activated ring, while EAS involves the attack of an electrophile on the electron-rich aromatic system, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The quaternary nature of the C5 carbon in this compound prevents both of these mechanistic pathways. Therefore, modifications to the pyrimidine core must be directed at other positions.

Cyclization Reactions and Fused Heterocycle Formation Involving the Pyrimidinone Core

The diaminopyrimidine core is an excellent precursor for the synthesis of fused heterocyclic systems, such as purines and pteridines. researchgate.net The 1,3-arrangement of the amino groups at C4 and C6, along with the ring nitrogen at N1 or N3, provides the necessary framework for condensation reactions with bifunctional electrophiles.

For instance, reaction with a one-carbon electrophile, such as formic acid or its derivatives, can lead to the formation of a fused imidazole (B134444) ring, yielding a purine (B94841) analogue. Similarly, condensation with α-dicarbonyl compounds (e.g., glyoxal, diacetyl) can construct a fused pyrazine (B50134) ring, resulting in a pteridine-like scaffold. The specific reaction conditions and the nature of the bifunctional reagent determine the structure of the resulting fused system. These cyclization strategies offer a powerful method for expanding the structural diversity of derivatives based on the this compound scaffold.

Table 2: Examples of Fused Heterocycle Formation

| Reagent | Fused Ring System | Resulting Heterocycle Class |

|---|---|---|

| Formic Acid / Triethyl Orthoformate | Imidazole | Purine Analogue |

| Glyoxal / Diacetyl | Pyrazine | Pteridine Analogue |

| Carbon Disulfide | Thiazole | Thiazolopyrimidine |

Rearrangement and Transformation Reactions of the Pyrimidine Scaffold

The pyrimidine ring, while generally stable, can undergo rearrangement and transformation reactions under specific conditions. wur.nl For diaminopyrimidines, the Dimroth rearrangement is a well-known transformation, although it typically involves an N-alkylated pyrimidine imine. In this process, the pyrimidine ring opens and re-closes, leading to the exchange of an endocyclic and an exocyclic nitrogen atom.

Other transformations can be induced by strong nucleophiles, which may attack the electron-deficient carbon atoms of the ring (e.g., C2), leading to ring-opening. wur.nl The resulting acyclic intermediate can then either re-cyclize to form a different heterocyclic system or be trapped, depending on the reaction conditions. For this compound, such reactions would likely require forcing conditions due to the electron-donating nature of the amino groups, which deactivate the ring towards nucleophilic attack.

Applications of Click Chemistry and Other Modular Synthetic Approaches for Derivatization

Modern modular synthetic strategies, particularly click chemistry, offer efficient ways to create complex molecular architectures from simpler building blocks. nih.gov The this compound scaffold can be readily adapted for such approaches.

The primary amino groups at C4 and C6 can be functionalized with "handles" for click chemistry. For example, acylation with 4-pentynoic acid would introduce a terminal alkyne group. Alternatively, reaction with an azide-containing acylating agent would install an azide (B81097) moiety. These modified pyrimidines can then undergo highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with complementary partners (azides or alkynes, respectively) to generate triazole-linked conjugates. thermofisher.com This modular approach allows for the rapid assembly of a library of diverse derivatives, connecting the pyrimidine core to other molecules of interest, such as peptides, carbohydrates, or fluorescent labels.

Advanced Applications in Materials Science and Chemical Research

Role of Pyrimidinone Derivatives in Novel Material Design and Functionalization

Pyrimidinone derivatives are instrumental in the design of novel "smart" materials, primarily due to their ability to form strong, directional, and reversible non-covalent interactions. The 2-ureido-4[1H]-pyrimidinone (UPy) moiety, in particular, is a preeminent motif known for its self-complementary quadruple hydrogen bonding (QHB). e3s-conferences.orgresearchgate.netresearchgate.net This strong and highly directional interaction, with high association constants, allows for the programming of self-assembly and endows materials with remarkable properties such as self-healing and shape memory. researchgate.netacs.org

Researchers have successfully incorporated UPy units into various polymer backbones to create materials with enhanced mechanical performance and stimuli-responsive behavior. e3s-conferences.org For example, polyurethane elastomers functionalized with UPy groups have demonstrated a significant increase in tensile strength and elongation at break. researchgate.net The dynamic and reversible nature of the hydrogen bonds allows the material to dissipate energy under stress and reform bonds to heal damage. researchgate.netacs.org This strategy has been applied to create robust self-healing elastomers and hydrogels. e3s-conferences.orgresearchgate.net The incorporation of these quadruple hydrogen-bonding sites can lead to materials with superior mechanical strength and a broader service window compared to polymers with single or double hydrogen-bonding sites. acs.org

The versatility of the pyrimidinone core extends to a wide array of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines, which serve as privileged scaffolds in both medicinal chemistry and materials science. researchgate.netnih.gov These scaffolds allow for extensive functionalization, enabling the fine-tuning of electronic, photophysical, and material properties for targeted applications. mdpi.commdpi.com

Development of Functionalized Surfaces and Nanomaterials Utilizing Pyrimidinone Scaffolds

The self-assembly properties of pyrimidinone derivatives are leveraged to create functionalized surfaces and advanced nanomaterials. By anchoring pyrimidinone moieties to surfaces, researchers can control interfacial properties and create materials with tailored functionalities like enhanced biocompatibility and antifouling capabilities.

A notable application is the development of antifouling coatings. Copolymers containing both 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) for antifouling and ureidopyrimidinone methacrylate (B99206) (UPyMA) for surface anchoring have been synthesized. nih.govacs.orgnih.gov These copolymers can be coated onto surfaces functionalized with complementary UPy units. The strong, specific hydrogen-bonding interaction ensures a durable and stable coating that resists protein absorption and cell adhesion. nih.govacs.org The longevity of these antifouling coatings can be tuned by adjusting the UPy composition in the copolymer. nih.gov

In nanomaterials, pyrimidinone functionalization enables the creation of complex, self-assembled nanostructures. For instance, graphene oxide (GO) has been chemically modified with UPy moieties. acs.org This functionalization facilitates the self-assembly of GO sheets into freestanding, nacre-like films through a simple filtration process, demonstrating the power of these hydrogen-bonding units in directing the organization of nanomaterials into ordered macroscopic structures. acs.org Furthermore, superparamagnetic iron oxide nanoparticles (IONs) have been coated with a supramolecular UPy shell. mdpi.com This coating allows for the highly efficient, non-covalent binding of UPy-functionalized molecules, such as antimicrobial peptides, creating a targeted drug delivery system. mdpi.com

The table below summarizes examples of pyrimidinone-functionalized materials and their applications.

Table 1: Examples of Pyrimidinone-Functionalized Materials| Material Type | Pyrimidinone Derivative | Application | Key Finding |

|---|---|---|---|

| Antifouling Coating | MPC-UPy Copolymers | Coating for biomedical devices | Supramolecular anchoring enhances coating longevity and effectiveness. nih.govacs.org |

| Nacre-like Film | UPy-functionalized Graphene Oxide | High-performance structural materials | UPy-driven self-assembly organizes GO sheets into ordered films. acs.org |

| Drug Delivery Carrier | UPy-coated Iron Oxide Nanoparticles | Targeted delivery of antimicrobial peptides | High drug loading and efficient binding via supramolecular interactions. mdpi.com |

| Self-Assembled Monolayers | 2-Pyrimidinethiolate (from DPymDS) | Surface modification of gold | Surface structure is highly dependent on solution concentration and pH. mdpi.com |

Exploration of Pyrimidinone Compounds in Catalysis and Organometallic Chemistry

While pyrimidinone derivatives are more commonly the targets of catalytic synthesis, their structural features also make them relevant in the broader fields of catalysis and organometallic chemistry. The synthesis of the pyrimidine (B1678525) ring itself often relies on sophisticated catalytic methods, highlighting the importance of catalysis in accessing these valuable scaffolds. mdpi.com

Various metal catalysts are employed to construct the pyrimidinone core and its derivatives. For example, phosphoramidite–Rhodium complexes have been used for the synthesis of pyrimidinones (B12756618) from α,β-unsaturated imines and isocyanates. mdpi.com Other catalytic systems include copper acetate (B1210297), iron(II) complexes, and gold complexes, which catalyze different cycloaddition and condensation reactions to form pyrimidine rings. mdpi.com Lewis acids and other promoters are also widely used in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones efficiently.

The nitrogen atoms within the pyrimidinone ring can act as N-donor ligands, suggesting potential applications in organometallic chemistry and catalysis. Although less common, pyrimidinone-based ligands could be designed to coordinate with metal centers, potentially influencing the reactivity and selectivity of catalytic transformations. The electronic properties of the pyrimidinone scaffold can be tuned through substitution, which in turn could modulate the properties of a resulting metal complex. mdpi.com

Supramolecular Chemistry and Hydrogen Bonding Networks in Pyrimidinone Assemblies

Supramolecular chemistry is the domain where pyrimidinone derivatives have demonstrated their most profound impact. The structure of pyrimidinones, with their specific arrangement of hydrogen bond donors and acceptors, is analogous to the nitrogenous bases of DNA and RNA, predisposing them to form strong, predictable intermolecular interactions. acs.orgnih.govnih.gov

The key to their utility is the formation of robust hydrogen-bonded networks. The UPy motif is the archetypal example, forming dimeric structures held together by a quadruple array of donor-donor-acceptor-acceptor (DDAA) hydrogen bonds. researchgate.netacs.org This dimerization is characterized by very high association constants (Kdim > 10^6 M^−1 in chloroform), making the connection stable yet reversible. acs.org This dynamic nature is the foundation for creating supramolecular polymers, where monomeric units are linked by these non-covalent bonds to form long chains or complex networks. e3s-conferences.orgresearchgate.netresearchgate.net These materials combine the processability of small molecules with the mechanical properties of conventional polymers.

Table 2: Hydrogen Bonding Properties of Ureidopyrimidinone (UPy)

| Property | Value/Description | Significance |

|---|---|---|

| Bonding Motif | Self-complementary quadruple hydrogen bonding (DDAA) | Forms strong, highly directional, and specific dimers. researchgate.netacs.org |

| Dimerization Constant (Kdim) | > 10^6 M^-1 (in chloroform) | Indicates very strong and stable, yet reversible, association. acs.org |

| Bond Energy | ~160 kJ mol^-1 | Significantly stronger than single or double hydrogen bonds. researchgate.net |

| Supramolecular Structure | Leads to formation of supramolecular polymers, fibers, and networks. | Enables creation of self-healing materials, hydrogels, and elastomers. e3s-conferences.orgresearchgate.net |

Design of Chemical Probes and Research Tools for Specific Molecular Recognition

The capacity of the pyrimidinone scaffold for specific molecular recognition, driven by its hydrogen-bonding capabilities, makes it an attractive candidate for the design of chemical probes and research tools. mdpi.com By functionalizing the core structure with reporter groups (e.g., fluorophores), pyrimidinone derivatives can be engineered to signal the presence of specific analytes or to probe biological interactions.

Fused pyrimidine systems, such as pyrazolopyrimidines, have been investigated for their photophysical properties and used as organic fluorophores. mdpi.com Their luminescent nature enables applications in detection chemistry, including the development of chemosensors for ions and for cellular bioimaging. mdpi.com

In medicinal chemistry, which often overlaps with the development of research tools, pyrimidinone-based compounds are designed as inhibitors for specific biological targets like enzymes. nih.govnih.gov For instance, pyrazolo-pyrimidinone cores have been developed as potent and selective inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target in cancer therapy. nih.gov The development of such inhibitors relies on the precise molecular recognition between the pyrimidinone scaffold and the active site of the target protein. This structure-guided design process is a powerful demonstration of how the pyrimidinone core can be used as a research tool to understand and modulate biological systems. nih.gov

Future Research Directions

Exploration of Novel and Sustainable Synthetic Pathways for High-Yield Production

The development of environmentally benign and efficient synthetic routes is paramount for the widespread availability and application of 4,6-Diamino-5,5-diethylpyrimidin-2-one. Traditional methods for pyrimidine (B1678525) synthesis often involve harsh reagents and generate significant waste. rasayanjournal.co.in Future research should focus on green chemistry approaches to mitigate these issues. rasayanjournal.co.inbenthamdirect.comnih.govnih.gov

Key areas for investigation include:

Multicomponent Reactions: One-pot multicomponent reactions offer a streamlined approach to synthesis, reducing reaction time and simplifying purification. rasayanjournal.co.inresearchgate.net Investigating novel combinations of starting materials under various catalytic conditions could lead to high-yield synthesis of the target compound.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction rates and improve yields in the synthesis of various pyrimidine derivatives. rasayanjournal.co.innih.gov A systematic study of these methods for the production of this compound could lead to more efficient and sustainable protocols. acs.org

Green Catalysts and Solvents: The use of biodegradable and less toxic catalysts and solvents is a cornerstone of green chemistry. rasayanjournal.co.inbenthamdirect.comnih.gov Research into the application of solid acid catalysts, ionic liquids, and solvent-free reaction conditions is warranted. rasayanjournal.co.inresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound could enable large-scale, on-demand production.

A comparative analysis of potential sustainable synthetic methods is presented in the table below.

| Synthetic Method | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures rasayanjournal.co.inresearchgate.net | Catalyst screening, optimization of reaction conditions |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity rasayanjournal.co.innih.govacs.org | Solvent and catalyst compatibility, scalability |

| Ultrasound-Assisted Synthesis | Improved reaction rates, milder conditions nih.gov | Transducer frequency and power optimization |

| Green Catalysts/Solvents | Reduced environmental impact, improved safety rasayanjournal.co.inbenthamdirect.comnih.gov | Catalyst reusability, solvent biodegradability |

| Flow Chemistry | Enhanced safety, scalability, and process control | Reactor design, optimization of flow parameters |

Advanced Computational Approaches for Predictive Material Design and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for understanding molecular properties and predicting the behavior of new materials. For this compound, computational studies can guide experimental efforts and accelerate the discovery of novel applications.

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the target compound and its derivatives. samipubco.comjchemrev.comijcce.ac.irjchemrev.com This information is crucial for understanding its reactivity and potential for intermolecular interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can provide insights into the nature of chemical bonds and non-covalent interactions, which are essential for designing supramolecular assemblies.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to predict the properties and activities of new derivatives of this compound. nih.govmdpi.comresearchgate.netnih.gov This data-driven approach can significantly streamline the design of functional materials. nih.govmdpi.comresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can be used to study the reaction mechanisms of different synthetic pathways, helping to identify rate-determining steps and optimize reaction conditions for higher yields. rsc.org

The table below outlines key computational approaches and their potential applications.

| Computational Method | Application | Expected Outcomes |

| Density Functional Theory (DFT) | Electronic structure and property prediction samipubco.comjchemrev.comijcce.ac.irjchemrev.com | Optimized geometries, electronic properties, spectroscopic data |

| QTAIM | Analysis of chemical bonding and non-covalent interactions | Insights into intermolecular forces for crystal engineering |

| QSAR | Predictive modeling of material properties nih.govmdpi.comresearchgate.netnih.gov | Identification of key structural features for desired functionalities |

| Reaction Mechanism Modeling | Optimization of synthetic routes rsc.org | Understanding of reaction pathways and transition states |

Innovative Derivatization Strategies for Tailored Chemical and Physical Functionalities

The functionalization of the this compound core is a key strategy for tuning its chemical and physical properties. The amino groups at the 4 and 6 positions, as well as the pyrimidine ring itself, offer multiple sites for modification.

Future research in this area should explore:

N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the amino groups can modulate the compound's solubility, electronic properties, and ability to form hydrogen bonds.

Functionalization of the Pyrimidine Ring: Exploring electrophilic and nucleophilic substitution reactions on the pyrimidine ring can lead to a diverse range of derivatives with unique functionalities. nih.gov A deconstruction-reconstruction strategy could also be employed to diversify the pyrimidine core. nih.gov

Introduction of Photoresponsive and Electroactive Moieties: Incorporating chromophores or redox-active groups can impart novel optical and electronic properties to the molecule, making it suitable for applications in sensors and electronic devices. researchgate.netmdpi.comresearchgate.net

Polymerization: Utilizing the reactive sites on the molecule to synthesize polymers could lead to new materials with tailored mechanical, thermal, and electronic properties.

The following table summarizes potential derivatization strategies and their expected impact on the compound's properties.

| Derivatization Strategy | Target Site | Potential Impact on Properties |

| N-Alkylation/Arylation | Amino groups at C4 and C6 | Modified solubility, altered hydrogen bonding capabilities |

| Ring Functionalization | Pyrimidine core | Introduction of new functional groups, tuning of electronic properties nih.gov |

| Introduction of Functional Moieties | Amino groups or pyrimidine ring | Photo- and electro-activity, sensing capabilities researchgate.netmdpi.comresearchgate.net |

| Polymerization | Reactive functional groups | Formation of novel polymeric materials with tailored properties |

Interdisciplinary Research Integrating this compound in Emerging Fields of Materials Chemistry and Supramolecular Architecture

The unique structural features of this compound, particularly its multiple hydrogen bond donors and acceptors, make it an excellent candidate for the construction of complex supramolecular assemblies. mdpi.comibb.waw.plresearchgate.net Interdisciplinary research will be crucial to harness its potential in advanced materials.

Future research directions include:

Crystal Engineering: Systematically studying the co-crystallization of this compound with other molecules to form multicomponent crystals with desired properties. mdpi.comibb.waw.plresearchgate.net The formation of homosynthons via N-H∙∙∙N interactions is a notable feature in diaminopyrimidine-based structures. mdpi.comibb.waw.plresearchgate.net

Organic Light-Emitting Diodes (OLEDs): Investigating the potential of derivatives of this compound as host or emissive materials in OLEDs. researchgate.netrsc.org Pyrimidine-based compounds have shown promise in this area. rsc.org

Chemical Sensors: Developing fluorescent or colorimetric sensors based on the functionalization of the this compound scaffold for the detection of ions or small molecules. researchgate.netnih.gov

Supramolecular Gels and Polymers: Exploring the self-assembly of derivatives to form supramolecular gels or polymers with applications in drug delivery and tissue engineering.

The table below highlights potential interdisciplinary applications and the key properties of this compound that are relevant to each.

| Application Area | Relevant Properties | Research Focus |

| Crystal Engineering | Hydrogen bonding capabilities, molecular symmetry mdpi.comibb.waw.plresearchgate.net | Design of co-crystals with tailored optical and electronic properties |

| Organic Electronics (OLEDs) | Electronic properties, thermal stability researchgate.netrsc.org | Synthesis of derivatives with high quantum yields and charge transport mobility |

| Chemical Sensing | Ability to interact with analytes, potential for fluorescence modulation researchgate.netnih.gov | Design of selective and sensitive molecular probes |

| Supramolecular Materials | Self-assembly behavior, biocompatibility | Development of stimuli-responsive gels and polymers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.